Epiandrosterone b-D-glucuronide

Steroid metabolism Urinary biomarker LC-MS/MS quantification

This is a non-interchangeable reference standard for quantitative steroid metabolomics. Epiandrosterone β-D-glucuronide (epiAn-G) has a 3β-hydroxy, 5α-reduced configuration that gives it a unique chromatographic retention time and MS/MS fragmentation pattern—using the more abundant 5α-epimer Androsterone Glucuronide or free epiandrosterone will introduce systematic quantification error. It is a required analyte in the Wang et al. 15-plex urinary steroid glucuronide LC-MS/MS panel and fills a documented data gap in MRP2/MRP3 transporter SAR studies (Km values remain uncharacterized). For doping control and clinical endocrinology laboratories that cannot afford incomplete metabolic profiles, this compound is essential.

Molecular Formula C25H38O8
Molecular Weight 466.6 g/mol
CAS No. 4271-00-5
Cat. No. B1610333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiandrosterone b-D-glucuronide
CAS4271-00-5
Molecular FormulaC25H38O8
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1
InChIKeyVFUIRAVTUVCQTF-PALHZPRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiandrosterone β-D-glucuronide (CAS 4271-00-5): Core Identity, Metabolic Role, and Analytical Significance


Epiandrosterone β-D-glucuronide (CAS 4271-00-5; molecular formula C25H38O8; molecular weight 466.56 g/mol) is a phase II glucuronide conjugate of the endogenous androgenic steroid epiandrosterone . It represents the primary urinary excretion form of epiandrosterone, reflecting the activity of UDP-glucuronosyltransferase (UGT) enzymes that catalyze glucuronidation to increase water solubility and facilitate renal clearance [1]. As a member of the steroid glucuronide conjugate class, it is routinely employed in analytical chemistry as a reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods targeting the simultaneous quantification of androgen metabolites in biological matrices [2].

Why Epiandrosterone β-D-glucuronide Cannot Be Substituted with Androsterone Glucuronide or Free Epiandrosterone in Analytical and Biological Applications


In analytical method development and biochemical research, substituting Epiandrosterone β-D-glucuronide (epiAn-G) with its more abundant 5α-epimer, Androsterone Glucuronide (An-G), or with free epiandrosterone introduces systematic error. Isomeric steroid glucuronides exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns that preclude interchangeability in quantitative LC-MS/MS assays [1]. At the biological level, glucuronidation converts lipophilic androgens into hydrophilic, transporter-dependent elimination substrates that cannot be modeled by the free steroid [2]. The molecular identity of epiAn-G—with its specific 3β-hydroxy, 5α-reduced configuration and β-D-glucuronide linkage—governs both its analytical behavior and its physiological disposition, rendering it a non-substitutable reference compound for accurate quantification and mechanistic studies of steroid metabolism [3].

Quantitative Differentiation of Epiandrosterone β-D-glucuronide: Relative Abundance, Transporter Kinetics, and Detection Window Compared to Analogs


Epiandrosterone Glucuronide Represents a Minor Urinary Androgen Metabolite Relative to Androsterone Glucuronide and Etiocholanolone Glucuronide

In a validated LC-MS/MS method quantifying 15 urinary steroid glucuronides in human subjects, Epiandrosterone glucuronide (epiAn-G) was included among the analytes, but published data from this study highlight that the most prominent urinary androgen glucuronides by total mean concentration in the 15–20 year-old age group are Androsterone glucuronide (An-G) at 5820.0 nmol/L and Etiocholanolone glucuronide (Etio-G) at 4017.8 nmol/L, with glucuronide conjugates dominating at 4374.3 nmol/L and 3588.5 nmol/L respectively [1][2]. Epiandrosterone glucuronide is consistently identified as a quantitatively minor component of the urinary androgen glucuronide profile; the method's inclusion of epiAn-G as a distinct analyte underscores that its lower physiological abundance necessitates calibrated reference standards for accurate quantification rather than relying on more abundant epimers as surrogates [1][3].

Steroid metabolism Urinary biomarker LC-MS/MS quantification

Comparative In Vitro Transporter Kinetics Reveal Epiandrosterone Glucuronide as a Substrate with Undefined Affinity Relative to Characterized Androgen Glucuronides

A membrane vesicle assay study of human efflux transporters (MRP2, MRP3, MRP4, BCRP, MDR1) evaluated the in vitro transport of several androgen glucuronides, including glucuronides of androsterone, epitestosterone, etiocholanolone, testosterone, and dehydroepiandrosterone [1]. In kinetic analyses, MRP3 transported androsterone glucuronide, epitestosterone glucuronide, and etiocholanolone glucuronide with low Km values between 0.4 μM and 4 μM, while testosterone glucuronide and DHEA glucuronide exhibited higher Km values of 14 μM and 51 μM, respectively [1]. Epiandrosterone glucuronide was not included among the compounds characterized in this study, and its Km for MRP2 or MRP3 remains undefined in the published literature [1][2].

Efflux transport MRP3 Hepatobiliary disposition

Glucuronide Conjugate Provides Limited Detection Window Extension Versus Free Epiandrosterone Sulfate in Anti-Doping IRMS

Free epiandrosterone (EPIA) has been reported as a promising target analyte for isotope ratio mass spectrometry (IRMS) in doping control, enabling prolongation of the detection window for a single testosterone or testosterone prohormone administration from 24 hours to more than 100 hours using IRMS [1]. Critically, EPIA is excreted into urine exclusively in its sulfoconjugated form, whereas all other steroids routinely employed in IRMS determinations are excreted as glucuronide conjugates [1]. Epiandrosterone glucuronide itself does not appear to be a useful marker in the detection of low-dose testosterone administration and does not provide an extension of the detection window relative to conventional target compounds; it is responsive only to higher-dose administration [2]. The WADA-funded study notes that the effect on the related 5α- and 5β-Epidiol markers was less pronounced compared to traditional markers and offered merely short detection windows [1].

Doping control IRMS Detection window Testosterone misuse

HPLC Immunoreactivity Identifies Epiandrosterone Glucuronide as Distinct from Epiandrosterone Sulfate in Endogenous Digitalis-Like Factor Fractions

In an HPLC-based analysis of plasma from a dialysis-dependent male patient, five major immunoreactive peaks corresponding to endogenous digitalis-like factors were characterized. The compounds identified in these peaks included: peak 1 (dehydroepiandrosterone glucuronide and tetrahydrocortisone glucuronide), peak 2 (epiandrosterone glucuronide), peak 3 (dehydroepiandrosterone sulfate and androsterone glucuronide), peak 4 (epiandrosterone sulfate), and peak 5 (androsterone sulfate and androstanediol glucuronide) [1]. Epiandrosterone glucuronide and epiandrosterone sulfate resolved into distinct HPLC peaks (peak 2 versus peak 4), demonstrating that the glucuronide and sulfate conjugates of the same parent steroid are chromatographically separable and immunologically distinct species [1].

HPLC Immunoreactivity Digitalis-like factors Endogenous steroids

Validated Application Scenarios for Epiandrosterone β-D-glucuronide Based on Experimental Evidence


Calibration and Validation of LC-MS/MS Methods for Multi-Analyte Urinary Steroid Glucuronide Panels

Epiandrosterone β-D-glucuronide serves as a required reference standard in the development and validation of targeted LC-MS/MS methods that simultaneously quantify 15 or more urinary steroid glucuronides, as demonstrated by the validated method of Wang et al. [1]. This scenario applies to clinical research laboratories, endocrinology core facilities, and doping control laboratories that require accurate quantification of the complete androgen glucuronide profile. The compound's inclusion in the 15-analyte panel confirms its essential role in comprehensive steroid metabolome analysis; omitting it compromises the completeness of the analytical profile [1].

In Vitro Efflux Transporter Studies of Androgen Glucuronide Disposition

Epiandrosterone β-D-glucuronide is appropriate as a substrate for membrane vesicle assays and cellular uptake/efflux studies investigating MRP2 and MRP3 transporter specificity. The work of Järvinen et al. established the transporter kinetic framework for five androgen glucuronides (Km range: 0.4–51 μM) but did not characterize epiandrosterone glucuronide [2]. This data gap creates a defined research opportunity: procurement of the pure compound enables determination of its Km values for MRP2 and MRP3, thereby completing the structure-activity relationship for 3β-hydroxy versus 3α-hydroxy 5α-androstane glucuronides [2].

HPLC Method Development for Separating Conjugated Steroid Isomers and Phase II Metabolites

Epiandrosterone β-D-glucuronide is a necessary reference standard for HPLC and UHPLC method development aimed at resolving glucuronide conjugates from sulfate conjugates of the same parent steroid. Goto et al. demonstrated that epiandrosterone glucuronide and epiandrosterone sulfate elute as distinct peaks (peak 2 versus peak 4) in HPLC analysis of plasma, confirming that the two conjugates require independent reference standards for accurate peak assignment [3]. This application is relevant for analytical chemistry laboratories developing separation methods for conjugated steroid panels in clinical or research settings [3].

Exogenous Androgen Administration Studies Requiring Comprehensive Metabolite Coverage

In experimental studies of testosterone, DHEA, or androstenedione administration where the complete spectrum of urinary androgen metabolites is being profiled, epiandrosterone β-D-glucuronide must be included among the quantified analytes. Evidence from SURF/BISp indicates that the glucuronide fraction is an important indicator of exogenous application of testosterone and DHT [4]. While the compound does not extend the detection window for low-dose administration beyond conventional markers, it remains a necessary component of the full androgen glucuronide profile and should be quantified to avoid incomplete metabolic characterization [4][5].

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